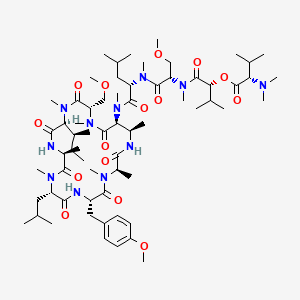
Sec61-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sec61-IN-4 is a small molecule inhibitor that targets the Sec61 translocon, a highly conserved transmembrane channel complex in the endoplasmic reticulum (ER) membrane. The Sec61 translocon is essential for the biogenesis of most secreted and membrane proteins, facilitating their translocation or membrane integration. This compound has shown potential in various scientific research applications, including anticancer, antiviral, and immunosuppressive activities .
Métodos De Preparación
The synthetic routes and reaction conditions for Sec61-IN-4 are not extensively detailed in the available literature. the preparation of similar Sec61 inhibitors typically involves multi-step organic synthesis processes, including the formation of key intermediates and final coupling reactions. Industrial production methods for such compounds often require optimization of reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
Sec61-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used .
Aplicaciones Científicas De Investigación
Sec61-IN-4 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the Sec61 translocon and its role in protein translocation.
Biology: this compound helps in understanding the molecular mechanisms of protein translocation and the role of the Sec61 translocon in cellular processes.
Medicine: It has shown potential as an anticancer, antiviral, and immunosuppressive agent.
Mecanismo De Acción
Sec61-IN-4 exerts its effects by binding to the Sec61 translocon and inhibiting its function. The Sec61 complex is a heterotrimeric protein channel with a central pore ring gated by a plug-like ER lumenal domain and a lateral gate. This compound stabilizes the plug domain in a closed state, preventing the protein-translocation pore from opening. This inhibition blocks the translocation of nascent polypeptides into the ER, leading to the accumulation of misfolded proteins and subsequent cellular stress .
Comparación Con Compuestos Similares
Sec61-IN-4 is unique compared to other Sec61 inhibitors due to its specific binding site and mechanism of action. Similar compounds include:
Cotransin: A natural inhibitor that binds to the Sec61 translocon and blocks the secretion of pro-inflammatory cytokines.
Decatransin: Another natural inhibitor with a similar binding site but different structural features.
These compounds share a common mechanism of action by stabilizing the plug domain of the Sec61 translocon in a closed state, but they differ in their structural features and specific binding interactions .
Propiedades
Fórmula molecular |
C65H111N11O15 |
|---|---|
Peso molecular |
1286.6 g/mol |
Nombre IUPAC |
[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S,5S,8S,11S,14S,17R,20R,21S)-5-[(2S)-butan-2-yl]-2-(methoxymethyl)-14-[(4-methoxyphenyl)methyl]-1,4,8,10,16,17,20-heptamethyl-11-(2-methylpropyl)-3,6,9,12,15,18,22-heptaoxo-1,4,7,10,13,16,19-heptazacyclodocos-21-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-methoxy-1-oxopropan-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl] (2S)-2-(dimethylamino)-3-methylbutanoate |
InChI |
InChI=1S/C65H111N11O15/c1-26-40(10)52-57(79)67-42(12)58(80)71(17)47(31-36(2)3)56(78)68-46(33-44-27-29-45(90-25)30-28-44)59(81)70(16)43(13)55(77)66-41(11)53(63(85)73(19)50(35-89-24)62(84)75(52)21)76(22)60(82)48(32-37(4)5)72(18)61(83)49(34-88-23)74(20)64(86)54(39(8)9)91-65(87)51(38(6)7)69(14)15/h27-30,36-43,46-54H,26,31-35H2,1-25H3,(H,66,77)(H,67,79)(H,68,78)/t40-,41+,42-,43+,46-,47-,48-,49-,50-,51-,52-,53-,54+/m0/s1 |
Clave InChI |
WOPQERLLNMDXCO-JBJZENLMSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@@H](C(=O)N[C@@H]([C@@H](C(=O)N([C@H](C(=O)N1C)COC)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](COC)N(C)C(=O)[C@@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C)C)C)C)CC2=CC=C(C=C2)OC)CC(C)C)C)C |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(C(=O)N(C(C(=O)N1C)COC)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(COC)N(C)C(=O)C(C(C)C)OC(=O)C(C(C)C)N(C)C)C)C)C)CC2=CC=C(C=C2)OC)CC(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


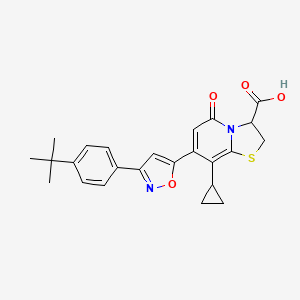
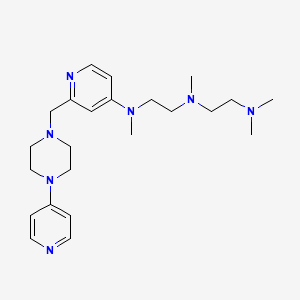
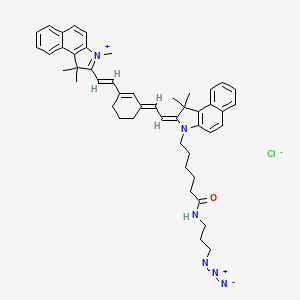
![methyl 2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate](/img/structure/B12374860.png)
![(Z,6R)-6-[(2R,4aR,4bS,7S,8S,9aS)-8-(2-carboxyethyl)-4a,4b,8-trimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,5,6,7,9a-hexahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid](/img/structure/B12374866.png)
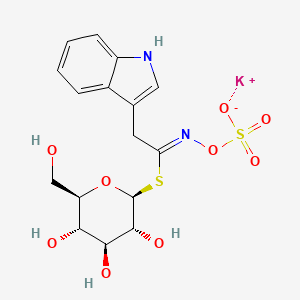
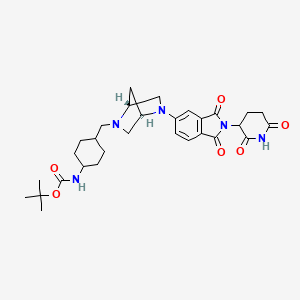
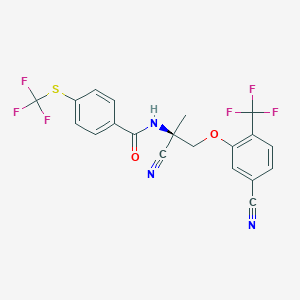
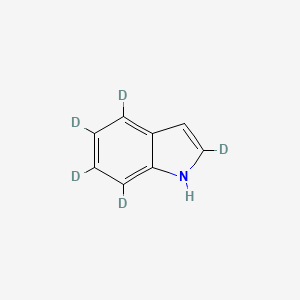
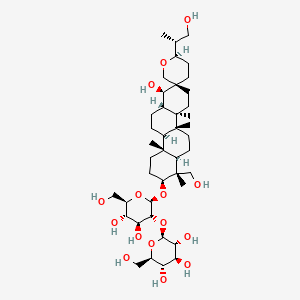

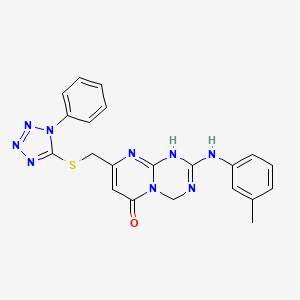
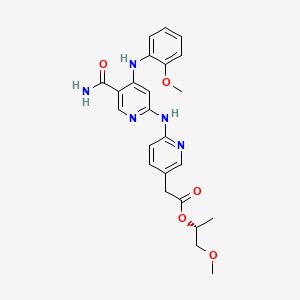
![(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)
